molecular formula C8H10ClNO B13901954 2-Chloro-3-methoxy-6-methylaniline

2-Chloro-3-methoxy-6-methylaniline

Cat. No.: B13901954
M. Wt: 171.62 g/mol
InChI Key: JXBPCVQESSXZCH-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-6-methylaniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-2-methylaniline, followed by reduction to form the corresponding amine. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and yield. This method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The reaction conditions are optimized to ensure high product yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-methoxy-6-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-methoxy-6-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-methoxy-6-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,10H2,1-2H3

InChI Key

JXBPCVQESSXZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Cl)N

Origin of Product

United States

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